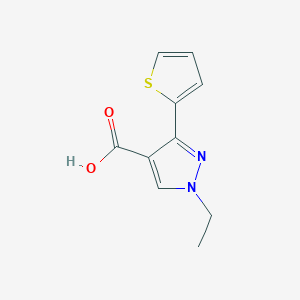

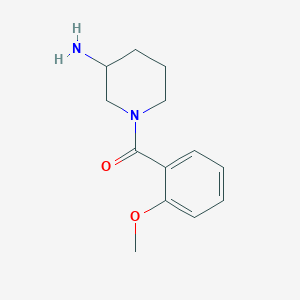

![molecular formula C8H6ClN5 B1464437 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 1250956-13-8](/img/structure/B1464437.png)

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Further exploration of substituents at C2 and C6 positions can lead to compounds with improved potency .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-(azidomethyl)pyridine has a molecular weight of 134.14 and is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Cyclization Reactions

Imidazo[1,2-a]pyridines, including chlorinated derivatives, are synthesized through various chemical reactions involving cyclization and halogenation. For instance, pyridinium dichloromethylids, formed from the reaction of dichlorocarbene with 2-(benzylideneamino)pyridines, undergo intramolecular cyclization to yield 2-aryl-3-chloroimidazo[1,2-a]pyridines, which are further transformed under specific conditions into other heterocyclic compounds (Khlebnikov et al., 1991). Such chemical transformations are crucial for the synthesis of complex molecules for further applications in drug development and materials science.

Advanced Materials and Coordination Chemistry

Derivatives of 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine are utilized in the synthesis of coordination compounds and polymers with potential applications in materials science. For example, new ligands based on chloroimidazo[1,2-a]pyridine rings have been used to construct coordination complexes and polymers with diverse dimensionalities, from zero-dimensional complexes to one-dimensional coordination polymers. These materials exhibit interesting photoluminescent and magnetic properties, making them suitable for various applications in nanostructures and nano-objects (Yin et al., 2021).

Photophysical Studies and Sensor Development

The structural modifications of imidazo[1,2-a]pyridine derivatives, including chlorinated variants, are extensively studied for their photophysical properties. These compounds exhibit diverse phosphorescent colors and quantum yields, which can be modulated by substituents and external stimuli such as acid-base vapor. Such properties make these compounds promising candidates for the development of dynamic functional materials and sensors capable of reversible phosphorescence switching (Li & Yong, 2019).

Biological Applications and Therapeutic Agents

Imidazo[1,2-a]pyridines, including this compound and its derivatives, have been identified as key scaffolds in medicinal chemistry due to their wide range of biological activities. These compounds have been explored as anticancer, antimicrobial, antiviral, and antidiabetic agents. Their structural diversity allows for the synthesis of novel derivatives with potential therapeutic applications (Deep et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays a crucial role in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .

Mode of Action

This compound interacts with its target, MARK4, by binding and inhibiting it . This interaction results in the inhibition of MARK4’s role in cell-cycle progression and microtubule dynamics .

Biochemical Pathways

Given its interaction with mark4, it can be inferred that it affects the pathways related to cell-cycle progression and microtubule dynamics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of MARK4. This inhibition can affect cell-cycle progression and microtubule dynamics, potentially leading to anti-cancer effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(azidomethyl)-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN5/c9-6-1-2-8-12-7(3-11-13-10)5-14(8)4-6/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQOIWNEQLLSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)

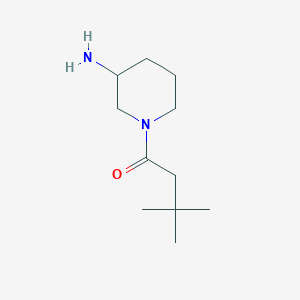

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)

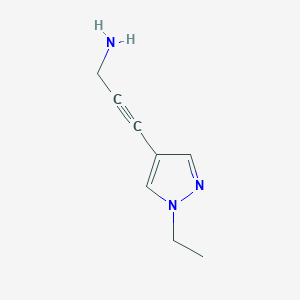

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)